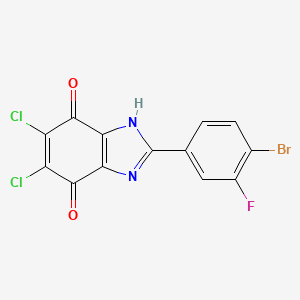
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzimidazole core. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
准备方法
合成路线及反应条件
2-(4-溴-3-氟苯基)-5,6-二氯-1H-苯并咪唑-4,7-二酮的合成通常涉及多步有机反应。一种常见的方法是从制备4-溴-3-氟苯胺开始,然后在合适的氧化剂存在下,与邻苯二胺发生环化反应形成苯并咪唑环。 最后一步是氯化,在苯并咪唑环的 5 位和 6 位引入氯原子 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程针对产率和纯度进行了优化,通常使用连续流动反应器和自动化系统以确保生产一致性。反应条件,如温度、压力和溶剂选择,经过精心控制,以最大限度地提高效率并减少副产物。
化学反应分析
反应类型
2-(4-溴-3-氟苯基)-5,6-二氯-1H-苯并咪唑-4,7-二酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌衍生物。
还原: 还原反应可以导致形成氢醌衍生物。
取代: 该化合物中的卤素原子可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在碱性条件下使用胺、硫醇和醇盐等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生苯并咪唑-醌衍生物,而还原可以产生苯并咪唑-氢醌衍生物。
科学研究应用
2-(4-溴-3-氟苯基)-5,6-二氯-1H-苯并咪唑-4,7-二酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 由于其能够与各种生物靶标相互作用,因此研究其作为生化探针的潜力。
医药: 探索其潜在的治疗特性,包括抗癌和抗炎活性。
作用机制
2-(4-溴-3-氟苯基)-5,6-二氯-1H-苯并咪唑-4,7-二酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性。例如,它可以抑制参与细胞信号通路的某些激酶,从而导致细胞反应改变。 卤素原子的存在增强了其对这些靶标的结合亲和力和特异性 .
相似化合物的比较
类似化合物
4-溴-3-氟苯乙酸: 与溴和氟取代基共享,但缺少苯并咪唑核心。
1-溴-4-氟苯: 在苯环上含有溴和氟原子,但没有额外的氯原子或苯并咪唑结构.
独特性
2-(4-溴-3-氟苯基)-5,6-二氯-1H-苯并咪唑-4,7-二酮之所以独特,是因为它结合了卤素取代基和苯并咪唑核心。这种独特的结构赋予了独特的化学和生物性质,使其成为各种应用中宝贵的化合物。
属性
分子式 |
C13H4BrCl2FN2O2 |
|---|---|
分子量 |
390.0 g/mol |
IUPAC 名称 |
2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione |
InChI |
InChI=1S/C13H4BrCl2FN2O2/c14-5-2-1-4(3-6(5)17)13-18-9-10(19-13)12(21)8(16)7(15)11(9)20/h1-3H,(H,18,19) |
InChI 键 |
IBGHENGSDCVIGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC3=C(N2)C(=O)C(=C(C3=O)Cl)Cl)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


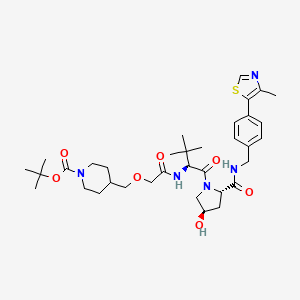
![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)
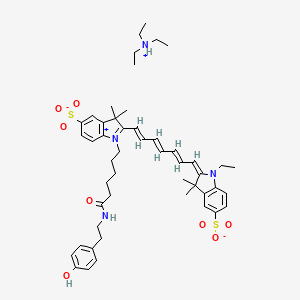
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)
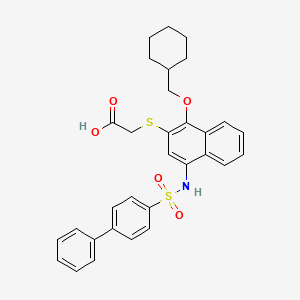
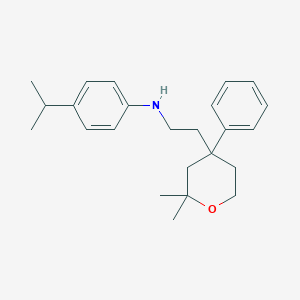
![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)
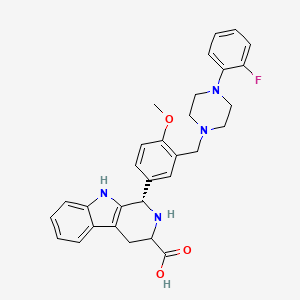

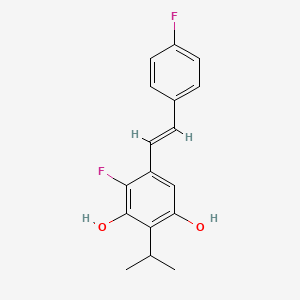

![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)
![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)

